molecular formula C18H17NO4S2 B2430452 Methyl 3-(1-naphthyl)-3-[(2-thienylsulfonyl)amino]propanoate CAS No. 439108-83-5

Methyl 3-(1-naphthyl)-3-[(2-thienylsulfonyl)amino]propanoate

Cat. No.: B2430452
CAS No.: 439108-83-5
M. Wt: 375.46
InChI Key: NBVHVLNUCHIMOO-UHFFFAOYSA-N
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Description

Methyl 3-(1-naphthyl)-3-[(2-thienylsulfonyl)amino]propanoate is a synthetic organic compound that features a naphthyl group, a thienylsulfonyl group, and a propanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(1-naphthyl)-3-[(2-thienylsulfonyl)amino]propanoate typically involves multi-step organic reactions. A possible synthetic route might include:

    Formation of the Naphthyl Intermediate: Starting with a naphthalene derivative, functionalization can be achieved through Friedel-Crafts acylation or alkylation.

    Introduction of the Thienylsulfonyl Group: This step might involve sulfonylation reactions using reagents like thionyl chloride and thiophene.

    Esterification: The final step could involve esterification of the intermediate with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production methods would likely scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thienylsulfonyl group.

    Reduction: Reduction reactions could target the ester group, converting it to an alcohol.

    Substitution: The aromatic rings (naphthyl and thienyl) can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Chemistry

    Catalysis: Potential use as a ligand in catalytic reactions.

    Materials Science: Incorporation into polymers or other materials for enhanced properties.

Biology

    Drug Development: Investigation as a potential pharmacophore in drug design.

    Biochemical Probes: Use in studying enzyme interactions or signaling pathways.

Medicine

    Diagnostics: Use in imaging or diagnostic assays.

Industry

    Chemical Manufacturing: Use as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action would depend on the specific application. For instance, in medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets could include proteins, nucleic acids, or other biomolecules, and the pathways involved could range from metabolic to signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(1-naphthyl)-3-aminopropanoate: Lacks the thienylsulfonyl group.

    Methyl 3-(2-thienyl)-3-[(2-thienylsulfonyl)amino]propanoate: Contains a thienyl group instead of a naphthyl group.

Uniqueness

The presence of both the naphthyl and thienylsulfonyl groups in Methyl 3-(1-naphthyl)-3-[(2-thienylsulfonyl)amino]propanoate may confer unique chemical properties, such as enhanced stability or specific reactivity, making it distinct from similar compounds.

Properties

IUPAC Name

methyl 3-naphthalen-1-yl-3-(thiophen-2-ylsulfonylamino)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4S2/c1-23-17(20)12-16(19-25(21,22)18-10-5-11-24-18)15-9-4-7-13-6-2-3-8-14(13)15/h2-11,16,19H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBVHVLNUCHIMOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C1=CC=CC2=CC=CC=C21)NS(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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